Antiangiogenic agent 2
Description
Antiangiogenic agent 2, identified from Rhodocodon cryptopodus, is a homoisoflavonoid compound exhibiting selective antiangiogenic activity. Preclinical studies demonstrate its specificity for human retinal endothelial cells (HRECs), effectively inhibiting migration and tubule formation—key processes in pathological angiogenesis . Unlike its structural analog (compound 1), which shows nonspecific antiproliferative effects, agent 2 retains selectivity, making it a promising candidate for treating ocular neovascularization without broad cytotoxicity . Its mechanism involves disrupting endothelial cell signaling pathways critical for angiogenesis, though exact molecular targets remain under investigation.
Properties
Molecular Formula |
C26H26FN3O4 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
methyl 1-cyclopropyl-6-fluoro-4-oxo-7-[4-(2-phenylacetyl)piperazin-1-yl]quinoline-3-carboxylate |
InChI |
InChI=1S/C26H26FN3O4/c1-34-26(33)20-16-30(18-7-8-18)22-15-23(21(27)14-19(22)25(20)32)28-9-11-29(12-10-28)24(31)13-17-5-3-2-4-6-17/h2-6,14-16,18H,7-13H2,1H3 |
InChI Key |
VJCGTPCJKJROCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCN(CC3)C(=O)CC4=CC=CC=C4)C5CC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antiangiogenic agent 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Antiangiogenic agent 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Antiangiogenic agent 2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of angiogenesis inhibition and to develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes such as proliferation, migration, and apoptosis in endothelial cells.
Medicine: Applied in the treatment of cancers, retinopathies, and other diseases characterized by abnormal angiogenesis.
Mechanism of Action
Antiangiogenic agent 2 exerts its effects by targeting specific molecular pathways involved in angiogenesis. It primarily inhibits the vascular endothelial growth factor (VEGF) pathway, which is crucial for the proliferation and migration of endothelial cells. By binding to VEGF receptors, it prevents the activation of downstream signaling pathways that promote blood vessel formation. This leads to the normalization of the tumor microenvironment and reduces tumor growth and metastasis .
Comparison with Similar Compounds
Table 1: Structural Classes and Key Features
Mechanistic Differences
- This compound: Selectively disrupts HREC migration and tubule formation without affecting non-endothelial cells, suggesting a niche application in ocular diseases .
- Organoselenium Compounds: Methylselenocysteine (MSC) and selenite modulate HIF-1α, COX-2, and iNOS2 pathways, impacting multiple angiogenic drivers. MSC induces G1-phase apoptosis, while selenite triggers necrosis in S/G2-M phases .
- STX243 : A steroidal agent with potent antiangiogenic activity in Matrigel assays, likely via estrogen receptor-independent pathways .
- Celecoxib : Targets COX-2-derived prostaglandins, suppressing VEGF and angiogenesis in preclinical models .
- 2-NTI : Combines antiangiogenic and antioxidant effects, reducing VEGF expression in HCT116 cells .
Efficacy and Toxicity Profiles
Table 2: Preclinical and Clinical Efficacy
- Agent 2 vs. Selenium Compounds : While MSC and SLM show moderate tumor growth inhibition (≥30%), agent 2’s specificity may reduce off-target effects, though direct efficacy comparisons are lacking .
- Agent 2 vs. Bevacizumab : Bevacizumab (anti-VEGF antibody) has broader clinical utility but higher toxicity (e.g., hypertension, hemorrhage) . Agent 2’s niche application may offer safer alternatives for ocular conditions.
Clinical and Therapeutic Potential
- Resistance Challenges : Tumor hypoxia-driven resistance via HIF-1α upregulation is common with VEGF inhibitors (e.g., bevacizumab) . Agent 2’s unique mechanism may circumvent this in ocular settings.
Biological Activity
Antiangiogenic agents are crucial in cancer therapy as they inhibit the formation of new blood vessels (angiogenesis) that tumors need for growth and metastasis. This article focuses on the biological activity of “Antiangiogenic agent 2,” exploring its mechanisms, efficacy, and clinical applications based on diverse research findings.
This compound operates primarily through the inhibition of vascular endothelial growth factor (VEGF) signaling pathways, which are vital for angiogenesis. By blocking VEGF from binding to its receptors (VEGFR-1 and VEGFR-2), this agent disrupts the downstream signaling necessary for endothelial cell proliferation, migration, and survival.
Key Pathways Involved:
- VEGF/VEGFR Pathway : The primary target for antiangiogenic therapies, where inhibition leads to reduced endothelial cell function and tumor vascularization .
- PI3K/Akt/mTOR Pathway : A critical signaling cascade involved in cell survival and growth that is affected by antiangiogenic treatment .
- MAPK Pathway : Involved in cell proliferation and differentiation; its activation is inhibited by antiangiogenic agents .
Efficacy in Clinical Studies
Clinical studies have demonstrated the effectiveness of this compound in various cancers. Here are notable findings:
Case Studies
- Combination Therapy with Immunotherapy :
- Natural Product Synergy :
Data Table: Summary of Clinical Findings
Research Findings
Recent research has focused on the multifaceted roles of antiangiogenic agents beyond merely inhibiting blood vessel formation. For instance:
- Immunomodulatory Effects : Some antiangiogenic agents also modulate immune responses, enhancing the efficacy of concurrent immunotherapies .
- Biomarker Identification : Altered expression levels of plasma biomarkers can predict patient responses to specific antiangiogenic therapies, aiding in personalized treatment approaches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
